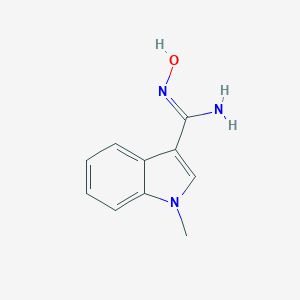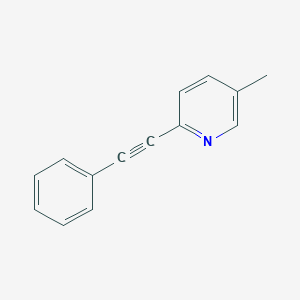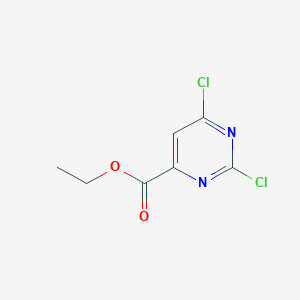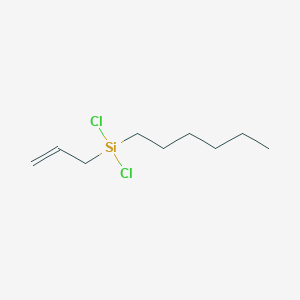
烯丙基己基二氯硅烷
描述
Allylhexyldichlorosilane is a chemical compound with the molecular formula C9H18Cl2Si and a molecular weight of 225.23 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Allylhexyldichlorosilane consists of nine carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and one silicon atom . Detailed structural analysis would require advanced techniques such as mass spectrometry or other structure analysis methods .Physical And Chemical Properties Analysis
The physical and chemical properties of Allylhexyldichlorosilane are not fully detailed in the available resources . Further analysis would require experimental data.科学研究应用
材料表面改性
烯丙基己基二氯硅烷已用于表面改性,特别是在生物材料领域。例如,Wickson 和 Brash (1999) 的一项研究探索了改性聚乙烯表面的硅烷化,用于生物医学应用。他们在等离子聚合中利用烯丙醇对聚乙烯表面进行羟基化,然后用氯磺酰苯乙基三氯硅烷或缩水甘油丙基三甲氧基硅烷处理。这种改性导致了疏水性等表面性质的变化,并可用于连接生物活性分子以开发生物相容性聚合物 (Wickson 和 Brash,1999)。
有机硅化学
在有机硅化学中,烯丙基己基二氯硅烷衍生物已被合成并研究其反应性和潜在应用。Khan 和 Wrackmeyer (2012) 用炔基取代了烯丙基二氯硅烷的氯官能团,以创建新化合物。这些化合物在经历氢硼化后,形成了 1-硅环己-2-烯衍生物,由于其独特的功能基团,这些衍生物对于进一步的化学转化非常有价值 (Khan 和 Wrackmeyer,2012)。
硅胶官能化
Shimada 等人 (2003) 利用烯丙基己基二氯硅烷对硅胶进行官能化。通过在甲苯中用(烯丙基)有机硅烷处理硅胶,他们实现了脱烯丙基化,与硅胶的硅形成了 Si-O-Si 键。该方法为将有机官能团共价连接到硅胶表面提供了一种新的、可靠的方法,在色谱和其他分析技术中具有重要意义 (Shimada 等,2003)。
催化与聚合
在催化和聚合领域,烯丙基己基二氯硅烷衍生物已被用作催化剂或引发剂。例如,Fernández 等人 (2007) 的一项研究讨论了烯丙基三氯硅烷在苯甲酰腙烯丙基化中的应用。他们发现,该过程的对映选择性高度依赖于反应条件,这对制药和化工行业的不对称合成至关重要 (Fernández 等,2007)。
生物医学应用
在生物医学研究中,烯丙基己基二氯硅烷的衍生物已因其在创建生物相容性材料方面的潜力而受到探索。Klaehn 等人 (2007) 合成了 N-取代聚苯并咪唑有机硅烷衍生物,该衍生物在有机溶剂中的溶解性增加,并具有在药物输送系统等生物医学应用中的潜力 (Klaehn 等,2007)。
表面接枝和聚合物刷
烯丙基己基二氯硅烷也已用于制造聚合物刷和表面接枝。Wang、Hu 和 Brittain (2006) 的一项研究重点关注使用烯丙基硅烷对硅酸盐基材进行官能化,促进从表面接枝聚合物链。这种方法在材料科学中对于开发先进涂层和界面非常重要 (Wang、Hu 和 Brittain,2006)。
安全和危害
Safety data indicates that exposure to Allylhexyldichlorosilane should be avoided. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If it comes into contact with skin or eyes, wash off with soap and plenty of water or rinse with pure water respectively. In case of ingestion, rinse mouth with water and do not induce vomiting .
属性
IUPAC Name |
dichloro-hexyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2Si/c1-3-5-6-7-9-12(10,11)8-4-2/h4H,2-3,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOYJEJPABKFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](CC=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allylhexyldichlorosilane | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)




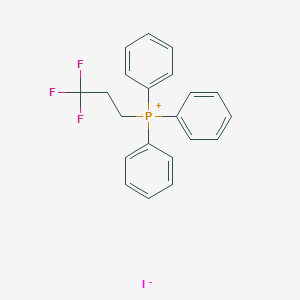

![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)
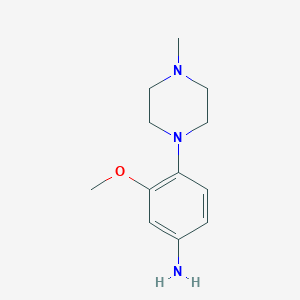
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)

